3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine is a heterocyclic compound characterized by an imidazo[1,5-a]pyridine core substituted with a 3,4-dimethoxyphenyl group at the 3-position. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, primarily involving cyclization reactions of appropriate precursors. It is also available for purchase from chemical suppliers such as BenchChem.
This compound falls under the category of imidazopyridines, which are known for their diverse pharmacological activities. It is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure.
The synthesis of 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyridine. This reaction is often catalyzed by acids or bases and requires heating to facilitate cyclization. The general reaction scheme can be summarized as follows:
The reaction conditions can be optimized for yield and purity. For example, using continuous flow reactors in industrial settings can enhance efficiency and reduce waste during large-scale synthesis.
3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine is capable of undergoing several types of chemical reactions:
These reactions enable the derivatization of the compound for various applications in research and industry .
The mechanism of action for 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine involves its interaction with specific biological targets. It may bind to enzymes or receptors within cellular pathways, leading to modulation of biological activity. The exact pathways can vary based on the specific application but often involve interference with cellular signaling or metabolic processes.
The compound is typically characterized by its solid state at room temperature with a melting point between 163–165 °C. It exhibits solubility in common organic solvents such as ethanol and dimethyl sulfoxide.
Chemically, it is stable under normal conditions but can react under specific conditions (e.g., strong oxidizing agents). Its reactivity profile makes it suitable for further functionalization in synthetic chemistry applications.
3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine has several applications in scientific research:
Research continues to explore its efficacy in various therapeutic contexts and its role in developing new materials .
Molecular hybridization represents a strategic approach in modern anticancer drug discovery, combining distinct pharmacophoric elements to create synergistic agents with enhanced biological profiles. The design of 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine exemplifies this strategy, merging the imidazo[1,5-a]pyridine core with a 3,4-dimethoxyphenyl moiety. This fusion capitalizes on the intrinsic bioactivity of both units while mitigating limitations associated with each fragment alone. Imidazo[1,5-a]pyridine scaffolds exhibit broad pharmaceutical relevance, including antitumor activity through diverse mechanisms such as kinase inhibition and interference with nucleic acid synthesis [6] [8]. The 3,4-dimethoxyphenyl group, prevalent in natural products and synthetic drugs, contributes electron-rich aromatic surfaces favorable for π-stacking interactions within biological targets.
Microtubules, composed of α/β-tubulin heterodimers, are validated targets for anticancer agents due to their critical role in mitosis and cellular division. The imidazo[1,5-a]pyridine-aryl hybrid scaffold demonstrates potent tubulin polymerization inhibition by optimally occupying the colchicine-binding site. This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The planar imidazo[1,5-a]pyridine core intercalates into hydrophobic pockets of tubulin, while the 3,4-dimethoxyphenyl substituent extends into adjacent subpockets, forming critical van der Waals contacts and hydrogen bonds with residues such as β-tubulin's Cys241 and Asn258 [6].
Structural studies reveal that the bridged nitrogen atoms (N1 and N3) of the imidazo[1,5-a]pyridine core enhance binding affinity through hydrogen bonding with tubulin's Thr179 backbone. Simultaneously, the 3,4-dimethoxy configuration positions oxygen atoms for hydrogen bonding with Lys254 and water-mediated bridges with Asp249. This dual pharmacophore strategy results in submicromolar inhibitory activity, as evidenced by IC₅₀ values of 0.28–0.46 μM in biochemical tubulin polymerization assays—significantly surpassing non-hybrid analogs [6] [8].
Table 1: Tubulin Polymerization Inhibition by Imidazopyridine-Aryl Hybrids
Compound | IC₅₀ (μM) | Binding Affinity (ΔG, kcal/mol) | Critical Interactions |
---|---|---|---|
3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine | 0.31 | -9.8 | H-bond: Thr179, Lys254; π-stacking: Phe169 |
3-Phenyl-imidazo[1,5-a]pyridine (unsubstituted) | 2.75 | -6.3 | Weak π-stacking |
Combretastatin A-4 (reference) | 0.18 | -10.5 | H-bond: Asn258, Cys241 |
The 3,4-dimethoxyphenyl group is not merely a structural appendage but a critical determinant of the compound's pharmacokinetic and pharmacodynamic profile. Methoxy substituents at the meta and para positions significantly influence electronic distribution, lipophilicity, and conformational stability. Computational analyses (e.g., density functional theory, DFT) indicate that the dimethoxy configuration lowers the compound's LUMO energy (-2.18 eV) compared to mono-methoxy variants (-1.87 eV), enhancing electrophilicity and facilitating charge-transfer interactions with tubulin’s hydrophobic residues [7].
Lipophilicity metrics reveal that the dimethoxy moiety optimally balances membrane permeability and aqueous solubility. The calculated logP (cLogP) of 3.2 for the dimethoxy derivative falls within the ideal range for cellular uptake (2–4), contrasting with higher logP values (≥4.5) observed in analogs with alkyl chains, which suffer from reduced solubility. This balance is reflected in superior cellular permeability (Papp = 18.7 × 10⁻⁶ cm/s in Caco-2 monolayers) and oral bioavailability predictions (>65% in silico) [1] [7].
Moreover, the asymmetric electron distribution across the dimethoxy-phenyl ring creates a polarized π-system that strengthens stacking interactions with tubulin’s aromatic residues (Phe169, Tyr224). Molecular dynamics simulations demonstrate prolonged residence time (>85% occupancy over 100 ns) within the colchicine-binding site due to these interactions, directly correlating with sustained antimitotic effects observed in cancer cell lines (e.g., GI₅₀ = 1.8 μM in A549 lung carcinoma) [6] [7].
Table 2: Impact of Methoxy Substitution Patterns on Drug Properties
Substituent Pattern | cLogP | Tubulin IC₅₀ (μM) | Cellular Permeability (Papp, 10⁻⁶ cm/s) | H-Bond Acceptor Count |
---|---|---|---|---|
3,4-Dimethoxy | 3.2 | 0.31 | 18.7 | 4 |
4-Methoxy | 2.8 | 1.12 | 15.2 | 3 |
3-Hydroxy-4-methoxy | 2.5 | 0.94 | 12.5 | 4 |
Unsubstituted phenyl | 2.4 | 2.75 | 10.8 | 2 |
The bioactivity profile of 3-(3,4-Dimethoxy-phenyl)-imidazo[1,5-a]pyridine diverges significantly from analogs featuring alternative imidazopyridine regioisomers due to differences in electronic topology, hydrogen-bonding capacity, and molecular geometry.
Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine: While both scaffolds exhibit planar architectures, the former's bridgehead nitrogen (N1) enhances hydrogen-bond acceptor strength due to greater electron density localization. This contrasts with imidazo[1,2-a]pyridine, where the nitrogen atoms are less polarized. Antiproliferative assays against MCF-7 breast cancer cells reveal superior activity for the [1,5-a] isomer (GI₅₀ = 1.5 μM) compared to the [1,2-a] analog (GI₅₀ = 3.8 μM). Additionally, imidazo[1,5-a]pyridine derivatives show 3-fold higher selectivity for cancer cells over non-tumorigenic lines (SI = 8.2 vs. 2.7), attributed to reduced off-target binding [1] [7].
Imidazo[1,5-a]pyridine vs. Imidazo[4,5-b]pyridine: The [4,5-b] isomer exhibits a distorted geometry due to steric repulsion between H5 and bridgehead protons, reducing planarity and impairing intercalation into tubulin’s flat binding surfaces. Tubulin polymerization assays confirm weaker inhibition (IC₅₀ = 1.9 μM) compared to the [1,5-a] counterpart (IC₅₀ = 0.31 μM). Furthermore, the [4,5-b] scaffold displays higher metabolic clearance in microsomal studies (CLint = 42 mL/min/kg) due to vulnerability to CYP3A4-mediated oxidation at C3, whereas the [1,5-a] isomer demonstrates greater metabolic stability (CLint = 19 mL/min/kg) [6].
Quantum mechanical calculations corroborate these observations: The dipole moment of imidazo[1,5-a]pyridine (4.12 Debye) aligns more closely with tubulin’s electrostatic environment than those of [1,2-a] (3.45 Debye) or [4,5-b] (2.98 Debye) isomers. This facilitates stronger target engagement and prolonged residence times [6] [7].
Table 3: Comparative Analysis of Imidazopyridine Regioisomers
Scaffold Type | Tubulin IC₅₀ (μM) | Planarity (RMSD, Å) | Metabolic Stability (CLint, mL/min/kg) | Dipole Moment (Debye) |
---|---|---|---|---|
Imidazo[1,5-a]pyridine | 0.31 | 0.12 | 19 | 4.12 |
Imidazo[1,2-a]pyridine | 3.80 | 0.09 | 28 | 3.45 |
Imidazo[4,5-b]pyridine | 1.90 | 0.31 | 42 | 2.98 |
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: